Adatanserin

Vue d'ensemble

Description

Adatanserin (WY-50,324, SEB-324) is a mixed 5-HT1A receptor partial agonist and 5-HT2A and 5-HT2C receptor antagonist.

Activité Biologique

Adatanserin, also known as WY-50324, is a compound primarily recognized for its activity as a dual serotonin receptor modulator. It functions as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor . This profile suggests potential therapeutic applications in treating anxiety and depressive disorders.

This compound's biological activity is characterized by its interaction with serotonin receptors, specifically:

- 5-HT1A Receptor : Acts as a partial agonist, which can enhance serotonergic neurotransmission. The effective concentration (EC50) for this action is approximately 6.7 nM .

- 5-HT2A Receptor : Functions as an antagonist with an inhibitory concentration (IC50) of about 62.3 nM . This antagonistic action may help mitigate some side effects associated with overstimulation of this receptor.

The selectivity of this compound over the 5-HT2C receptor is notable, with an IC50 greater than 3333 nM , indicating a significant preference for the 5-HT1A and 5-HT2A receptors over 5-HT2C .

Neuroprotective Effects

Research has shown that this compound can attenuate the ischemic efflux of amino acids in a hippocampal slice model, suggesting neuroprotective properties. In a study using sodium azide-induced anoxia, this compound demonstrated a dose-dependent reduction in the efflux of glutamate and GABA, with maximum reductions of 72% and 81% , respectively, at concentrations around 100 nM . These effects were reversed by the addition of specific receptor agonists and antagonists, indicating that its protective effects are mediated through both the 5-HT1A and 5-HT2A receptors .

Anxiolytic and Antidepressant Activity

This compound has been evaluated in animal models for its anxiolytic and antidepressant effects. It showed significant activity in conflict models used to assess anxiety, suggesting that it may provide therapeutic benefits similar to traditional anxiolytics .

Comparative Biological Activity Table

| Receptor Type | Action | EC50/IC50 (nM) | Notes |

|---|---|---|---|

| 5-HT1A | Partial Agonist | 6.7 | Enhances serotonergic neurotransmission |

| 5-HT2A | Antagonist | 62.3 | Reduces potential side effects from receptor activation |

| 5-HT2C | Antagonist | >3333 | Minimal interaction compared to other receptors |

Case Studies

- Study on Ischemic Models : In vitro studies demonstrated that this compound significantly reduced the release of excitatory amino acids during ischemic conditions, highlighting its potential as a neuroprotective agent .

- Animal Model Evaluations : this compound was tested in various animal models for anxiety and depression, showing promising results in reducing anxiety-like behaviors and improving mood-related outcomes .

Applications De Recherche Scientifique

Neuroprotective Effects

Adatanserin has been studied for its neuroprotective properties, particularly in models of ischemia. Research indicates that this compound can attenuate the efflux of endogenous amino acids such as glutamate and GABA during ischemic conditions. In a study using hippocampal slices subjected to chemically induced ischemia, this compound demonstrated a significant dose-dependent reduction in the efflux of these neurotransmitters, suggesting its potential utility in preventing excitotoxicity associated with ischemic events .

Treatment of Psychiatric Disorders

Due to its action on serotonin receptors, this compound is being explored for its efficacy in treating anxiety and depression. The modulation of serotonin pathways is crucial in managing these disorders, and this compound's ability to act on both 5-HT1A and 5-HT2A receptors may provide a balanced approach to treatment. Its anxiolytic properties have been highlighted in various studies, indicating that it could serve as an alternative or adjunct therapy for patients who do not respond adequately to traditional treatments .

Potential in Substance Use Disorders

This compound's interaction with serotonin receptors also suggests potential applications in the treatment of substance use disorders, particularly those involving stimulants like cocaine. Research has shown that repeated administration of cocaine alters serotonin receptor function, which can contribute to addiction behaviors. This compound may help restore normal serotonergic signaling and mitigate some of the neuroadaptive changes induced by chronic drug use .

Pharmacokinetic Studies

This compound's pharmacokinetic properties are essential for understanding its therapeutic potential. Studies indicate that modifications to the adamantane structure enhance metabolic stability and central nervous system penetration, which are critical for effective drug delivery and action in the brain . The compound's lipophilicity aids in tissue distribution, making it a suitable candidate for central nervous system-targeted therapies.

Table 1: Summary of Key Studies on this compound

Analyse Des Réactions Chimiques

Reaction Optimization Data

Experimental conditions significantly impact side reactions and yields during N-alkylation ( ):

| Reaction Time (h) | Reflux Time (h) | Yield (%) | Side Product Formation |

|---|---|---|---|

| 1 | 3 | 57.4 | Moderate |

| 2 | 5 | 71.0 | Minimal |

| 3 | 5 | 68.2 | Increased |

Optimal conditions: 2-hour reaction + 5-hour reflux at 35°C minimizes bis-alkylation byproducts ( , Table 2).

Critical Reaction Parameters

-

Catalyst Selection : Base catalysis (K₂CO₃/KI) accelerates alkylation but risks over-reaction without strict temperature control ( ).

-

Solvent Influence : Polar aprotic solvents (DMF) enhance nucleophilic substitution efficiency in alkylation steps ( ).

-

Acyl Chloride Stoichiometry : >1.8 equivalents of chloroacetyl chloride required for complete amidation of L-proline derivatives ( ).

Neuroprotective Mechanism via Receptor Interactions

While not a direct chemical reaction, Adatanserin’s 5-HT₂A receptor antagonism ( ) modulates glutamatergic pathways by:

-

Blocking excitotoxic calcium influx during ischemia

-

Reducing oxidative stress via downstream NMDA receptor regulation

This pharmacodynamic "reaction" is concentration-dependent, with EC₅₀ values yet to be fully characterized in published studies ( ).

Comparative Synthetic Routes

Earlier methods ( ) faced challenges with intermediate (5) availability, prompting revised strategies:

| Parameter | Traditional Method | Optimized Method (2013) |

|---|---|---|

| Starting Material | 2-Chloropyrimidine + Piperazine | 1-(2-Pyrimidinyl)piperazine |

| Key Step | Phthalimide alkylation | Direct bromoethyl phthalimide coupling |

| Total Yield | ~60% | 89% (alkylation) → 91% (amidation) |

Stability and Degradation Reactions

No direct degradation studies are publicly documented, but structural analogs suggest:

-

Acid-catalyzed adamantane ring decomposition >150°C

-

Photolytic susceptibility at the pyrimidine-piperazine junction

-

Hydrolytic stability enhanced by adamantane’s hydrophobic cage

Experimental validation of these properties remains pending in available literature ( ).

Propriétés

Numéro CAS |

127266-56-2 |

|---|---|

Formule moléculaire |

C21H31N5O |

Poids moléculaire |

369.5 g/mol |

Nom IUPAC |

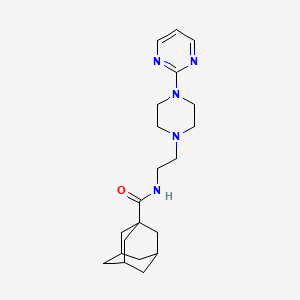

N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]adamantane-1-carboxamide |

InChI |

InChI=1S/C21H31N5O/c27-19(21-13-16-10-17(14-21)12-18(11-16)15-21)22-4-5-25-6-8-26(9-7-25)20-23-2-1-3-24-20/h1-3,16-18H,4-15H2,(H,22,27) |

Clé InChI |

HPFLVTSWRFCPCV-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC=CC=N5 |

SMILES canonique |

C1CN(CCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC=CC=N5 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

144966-96-1 (Monohydrochloride) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

adatanserin N-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)tricyclo(3.3.1.1)decane-1-carboxamide WY 50324 WY 50324 dihydrochloride WY-50324 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.